Ethyl 3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O4/c1-3-26-14(25)10-8-9(10)13(24)22(12(8)23)21(2)11-7(16)4-6(5-20-11)15(17,18)19/h4-5,8-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPNBDZEIPCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest for researchers in pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C15H13ClF3N3O4
- Molecular Weight : 391.73 g/mol
- IUPAC Name : Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- CAS Number : 318237-93-3
The compound features a bicyclic structure that includes a pyridine ring substituted with a trifluoromethyl group and a chloro group, contributing to its biological activity.
Research indicates that this compound exhibits activity against specific biological targets due to its structural characteristics. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Antimicrobial Activity
Studies have shown that compounds similar to Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate demonstrate significant antimicrobial properties. The mechanism often involves the inhibition of bacterial protein synthesis or interference with nucleic acid metabolism.
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted in various studies. It may act by disrupting cell cycle progression or promoting oxidative stress in malignant cells.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity (Reference: PMC7730229) .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL (Reference: Science.gov) .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are employed to construct the bicyclo[3.1.0]hexane core in this compound?
Methodological Answer:
The bicyclo[3.1.0]hexane core can be synthesized via cyclopropanation reactions or ring-closing metathesis. For example, derivatives of similar bicyclic structures (e.g., ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate) were prepared using pyrroline precursors subjected to cyclization under acidic or thermal conditions . Key intermediates, such as ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (a precursor for the pyridinylamino group), are synthesized via nucleophilic substitution or esterification, as demonstrated in analogous trifluoromethylpyridine derivatives .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Multi-modal characterization is critical:
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) confirms regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- X-ray crystallography resolves stereochemical ambiguities in the bicyclo system, as applied to structurally related thiazolo-pyrimidine carboxylates .
Basic: What in vitro models are suitable for evaluating its biological activity?
Methodological Answer:
Antiparasitic activity is typically assessed using the Plasmodium falciparum K1 strain (chloroquine-resistant) in erythrocyte cultures, with IC₅₀ values calculated via SYBR Green fluorescence assays . Cytotoxicity is evaluated against mammalian cell lines (e.g., Vero cells) to determine selectivity indices (SI = IC₅₀ cytotoxicity / IC₅₀ antiparasitic activity) .
Advanced: How can computational methods optimize the compound’s bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the trifluoromethylpyridine or bicyclo-dioxo sites.
- Molecular docking identifies binding interactions with target proteins (e.g., P. falciparum dihydroorotate dehydrogenase). This approach was validated in designing fluorescent maleimide derivatives with tailored photophysical properties .
Advanced: How can low yields in coupling reactions during synthesis be addressed?
Methodological Answer:
- Design of Experiments (DoE) optimizes reaction parameters (temperature, catalyst loading, solvent polarity). For example, flow-chemistry protocols improved yields in diphenyldiazomethane synthesis by enabling precise control over residence time and mixing .
- Alternative coupling reagents (e.g., Pd-catalyzed cross-coupling for pyridinylamino groups) may reduce side reactions, as seen in analogous trifluoromethylpyridine syntheses .
Advanced: How should researchers analyze contradictory cytotoxicity and antiparasitic activity data?
Methodological Answer:
- Dose-response curves distinguish between true bioactivity and nonspecific toxicity. A high SI (>10) suggests selective antiparasitic action.
- Mechanistic studies (e.g., mitochondrial membrane potential assays in Vero cells) clarify whether cytotoxicity arises from off-target effects. In similar bicyclo derivatives, cytotoxicity correlated with mitochondrial disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
